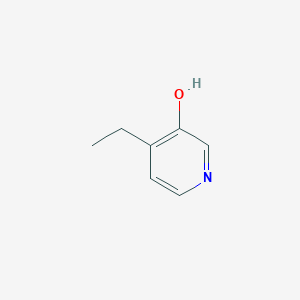

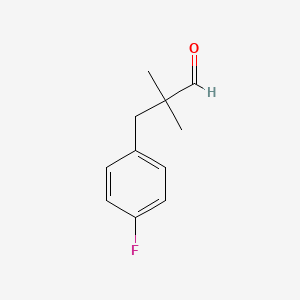

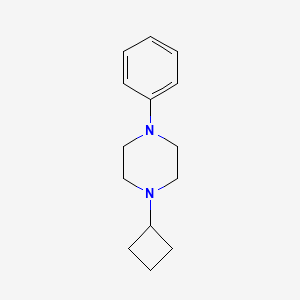

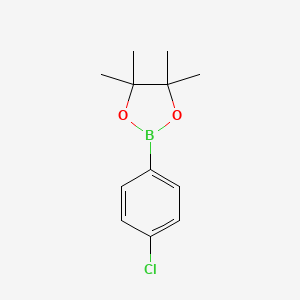

1-(乙氧羰基甲基)-2-哌啶酮

货号 B1354806

CAS 编号:

22875-63-4

分子量: 185.22 g/mol

InChI 键: OWAWENPCRRJBOB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, piperidine-3-carboxylic acid (nipecotic acid) was stirred with ethyl chloroacetate in equimolar quantities using triethylamine and THF respectively at room temperature to yield 1-ethoxycarbonylmethyl-piperidine-3-carboxylic acid .Chemical Reactions Analysis

While specific chemical reactions involving 1-(Ethoxycarbonylmethyl)-2-piperidone are not detailed, general principles of qualitative analysis can be applied. These include performing “spot tests” for precipitation reactions, writing and balancing the precipitation reaction equations, and applying the solubility rules to identify unknown ions using “spot test” reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Ethoxycarbonylmethyl)-2-piperidone are not explicitly mentioned in the available literature .科学研究应用

有机合成:杂环化合物的构建模块

1-(乙氧羰基甲基)-2-哌啶酮: 作为合成复杂杂环化合物的多功能中间体。 例如,它可用于通过相转移催化和烷基化反应制备喹喔啉衍生物 。 这些喹喔啉化合物在医药、农药和染料领域具有重要应用。

药物化学:肽模拟物的宏环化试剂

在药物化学中,该化合物用于宏环化策略以创建环状肽和肽模拟物 。 宏环化可以提高治疗性肽的稳定性和生物利用度,这些肽通常用于靶向疾病途径中的蛋白质-蛋白质相互作用。

荧光探针:细胞内氯离子指示剂

1-(乙氧羰基甲基)-2-哌啶酮: 衍生物,例如 MQAE(N-(乙氧羰基甲基)-6-甲氧基喹啉溴化物),用作细胞内氯离子的荧光指示剂 。 这种应用在神经科学研究中至关重要,了解氯离子动力学对于研究神经元活动和信号传导至关重要。

作用机制

未来方向

属性

IUPAC Name |

ethyl 2-(2-oxopiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)7-10-6-4-3-5-8(10)11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAWENPCRRJBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444314 | |

| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22875-63-4 | |

| Record name | 1-(ethoxycarbonylmethyl)-2-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

9.9 parts of δ-valerolactam (purchased from Aldrich Chemical Co., Milwaukee, Wisc. 53233) were dissolved in 100 part of dimethylformamide. To this solution was added 4.8 parts of a 50% dispersion of sodium hydride in mineral oil (purchased from Callgary Chemical Company, Callgary, Pa.). The reaction mixture was stirred for a period of 30 minutes. To the above reaction mixture 16.7 parts of ethylbromoacetate was added dropwise keeping the temperature less than 25° C during the addition. After the addition was completed, the reaction was stirred at room temperature for an additional 30 minutes. The reaction mass was poured into 200 parts of water. The product was isolated by extraction from the aqueous solution with three successive 200-part portions of methylene chloride. The combined organic extracts of the product were dried with anhydrous sodium sulfate. The solution of the product was filtered and the solvent was removed by evaporation at a reduced pressure of 50-300 mm on a rotary evaporator. The crude product obtained was further purified by vacuum distillation at 115° -120° C at 1.5 mm; 8.2 parts of product were obtained.

[Compound]

Name

mixture 16.7

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。